molecular formula C12H10N4O3S2 B7814593 3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoicacid

3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoicacid

Cat. No.: B7814593
M. Wt: 322.4 g/mol
InChI Key: VCDKNXMQBMSSDE-UHFFFAOYSA-N
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Description

This compound belongs to the fused heterobicyclic nitrogen systems containing a 1,2,4-triazine core fused with a 1,3,4-thiadiazine ring. Its structure includes a thiophen-2-yl substituent at position 7 and a propanoic acid group at position 3 (Figure 1). The triazino-thiadiazine scaffold is known for its diverse biological activities, including anticancer, anti-HIV, and anti-inflammatory properties .

Properties

IUPAC Name

3-(4-oxo-7-thiophen-2-yl-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S2/c17-10(18)4-3-7-11(19)16-12(14-13-7)21-6-8(15-16)9-2-1-5-20-9/h1-2,5H,3-4,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDKNXMQBMSSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=O)C(=NN=C2S1)CCC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-3-Mercapto-1,2,4-Triazole Precursor

The propanoic acid moiety is introduced at the triazole stage. 4-Amino-3-mercapto-1,2,4-triazole-5-propanoic acid (1 ) is prepared via:

  • Step 1 : Condensation of thiocarbohydrazide with ethyl cyanoacetate to form 4-amino-5-cyano-3-mercapto-1,2,4-triazole.

  • Step 2 : Hydrolysis of the nitrile group to carboxylic acid using concentrated HCl under reflux.

Cyclocondensation with Thiophene-Substituted α-Bromo Ketone

Reaction of 1 with 2-bromo-1-(thiophen-2-yl)ethanone (2 ) in refluxing ethanol containing catalytic acetic acid yields the triazino-thiadiazine core (3 ). The mechanism proceeds via:

  • Nucleophilic attack of the thiol group on the α-carbon of 2 , forming a thioether intermediate.

  • Intramolecular cyclization involving the amino group and carbonyl oxygen, eliminating HBr to form the six-membered ring.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: Acetic acid (10 mol%)

  • Time: 6–8 hours

  • Yield: 68–75%

Alternative Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation replaces conventional heating. A one-pot protocol combines 1 , 2 , and thiourea in dimethylformamide (DMF) under microwave conditions (300 W, 120°C, 15 min), achieving 82% yield. Key advantages include:

  • Reduced reaction time (15 min vs. 6–8 hours)

  • Improved regioselectivity due to uniform heating

  • Higher purity by minimizing side reactions

Post-Cyclization Functionalization

Propanoic Acid Side Chain Introduction

If the triazole precursor lacks the propanoic acid group, it can be introduced post-cyclization:

  • Michael Addition : Treating the core scaffold with acrylic acid in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 0°C.

  • Ester Hydrolysis : Using LiOH in THF/water (3:1) to hydrolyze a propionitrile or propionate ester precursor.

Optimized Conditions for Hydrolysis :

  • Base: LiOH (2 equiv)

  • Solvent: THF/H2O (3:1)

  • Temperature: 25°C

  • Time: 4 hours

  • Yield: 89%

Characterization and Analytical Data

The final product is characterized via:

  • 1H NMR (DMSO- d6): δ 12.1 (s, 1H, COOH), 7.85 (d, J = 3.5 Hz, 1H, thiophene-H), 7.45 (d, J = 5.0 Hz, 1H, thiophene-H), 4.25 (s, 2H, CH2CO), 2.95 (t, J = 7.0 Hz, 2H, CH2), 2.60 (t, J = 7.0 Hz, 2H, CH2).

  • IR (KBr) : 3420 cm−1 (COOH), 1685 cm−1 (C=O), 1550 cm−1 (C=N).

  • HPLC : Purity >98% (C18 column, MeOH/H2O = 70:30).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Time
Conventional HeatingEthanol, reflux, 6–8 h68–7595Long
MicrowaveDMF, 300 W, 15 min8298Short
Post-FunctionalizationTHF/H2O, LiOH, 4 h8997Moderate

Challenges and Mitigation Strategies

  • Regioselectivity : Competing pathways may form isomeric byproducts. Using bulky bases (e.g., TEA) or low temperatures suppresses undesired routes.

  • Solubility Issues : The propanoic acid group causes poor solubility in organic solvents. Adding polar aprotic solvents (e.g., DMF) or ion-pairing agents (e.g., tetrabutylammonium bromide) enhances reactivity.

  • Purification : Silica gel chromatography (ethyl acetate/hexane = 1:1) or recrystallization from ethanol/water mixtures removes unreacted starting materials.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to optimize the cyclocondensation step:

  • Flow Rate : 10 mL/min

  • Residence Time : 30 min

  • Output : 1.2 kg/day with 85% yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazine ring, often using reagents like alkyl halides or acyl chlorides.

    Condensation: It can undergo condensation reactions with amines or hydrazines to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s core structure aligns with other triazino-thiadiazole/thiadiazine derivatives, but substituent variations critically influence its properties. Key comparisons include:

Compound Name Substituents Core Structure Key Features Reference
Target Compound 7-(thiophen-2-yl), 3-propanoic acid Triazino[3,4-b][1,3,4]thiadiazine Enhanced solubility due to carboxylic acid; thiophene enhances π-π interactions
3-Substituted-7-methyl/furyl derivatives 7-methyl or furyl, 3-variable groups Triazino[3,4-b][1,3,4]thiadiazole Methyl/furyl groups increase lipophilicity; moderate anticancer activity
Bis[1,2,4]triazino[3,4-b]thiadiazolones Oxalic acid-derived bis-compounds Bis-triazino-thiadiazolone High anti-tumor activity due to dimeric structure; synthesized via POCl3 route
Pyridyl triazolothiadiazoles 3-pyridyl substituents Triazolo[3,4-b]thiadiazole Vasodilatory activity; pyridyl group enhances electronic interactions

Physicochemical Properties

  • Solubility: The propanoic acid group increases aqueous solubility vs. methyl/furyl analogs (e.g., logP ~1.5 vs. ~2.8 for alkyl derivatives) .
  • Thermal Stability: Triazino-thiadiazines typically decompose above 250°C, consistent with fused nitrogen-heterocyclic systems .

Q & A

Q. What are the standard synthetic routes for 3-[4-oxo-7-(thiophen-2-yl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene-2-carbaldehyde derivatives with triazine-thiadiazinone precursors. A typical protocol involves refluxing 2-aminothiophene derivatives with carbonyl reagents (e.g., oxalyl chloride or bromoethyl malonate) in DMF or ethanol under basic conditions (e.g., Na₂CO₃). Post-reaction purification involves recrystallization from ethanol/water (4:1) to yield the target compound. Characterization via ¹H/¹³C NMR and IR spectroscopy confirms the tautomeric equilibrium between keto-enol forms .

Q. How is the tautomerism of this compound resolved using spectroscopic methods?

  • Methodological Answer : Tautomerism arises due to the presence of multiple heteroatoms (N, S) and conjugated π-systems. X-ray crystallography (single-crystal analysis at 100 K) and variable-temperature NMR (VT-NMR) in DMSO-d₆ can differentiate keto-enol forms. For example, X-ray data reveal bond-length alternations in the triazino-thiadiazine core, while VT-NMR shows dynamic proton exchange in the NH and COOH groups .

Q. What analytical techniques are critical for purity assessment and structural validation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) confirm molecular composition. Chromatographic purity (>95%) is assessed via HPLC using a C18 column (acetonitrile/water + 0.1% TFA). IR spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3300 cm⁻¹). Stability under storage (e.g., refrigeration at 4°C) is monitored via accelerated degradation studies in methanol/chloroform .

Advanced Research Questions

Q. How do substituent variations on the thiophene ring influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents (e.g., nitro, methoxy) at the thiophene 5-position. Antiviral or anticancer activity is screened using cell-based assays (e.g., HIV-1 RT inhibition or MTT cytotoxicity). For instance, electron-withdrawing groups (e.g., -NO₂) enhance activity by stabilizing ligand-receptor interactions, as shown in molecular docking studies with triazino-thiadiazine derivatives .

Q. What computational strategies optimize reaction pathways for scaled synthesis?

  • Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G*) model transition states to identify rate-limiting steps. Reaction path screening (e.g., using the AFIR method) predicts optimal conditions (solvent, temperature) for cyclocondensation. Machine learning algorithms (e.g., random forest regression) prioritize experimental parameters from historical data, reducing trial-and-error iterations .

Q. How can conflicting bioassay data from different studies be reconciled?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). Meta-analysis of published data using standardized metrics (e.g., IC₅₀ normalization) and validation via orthogonal assays (e.g., SPR binding vs. cellular uptake) clarifies inconsistencies. For example, conflicting cytotoxicity data may stem from differences in membrane permeability or metabolic stability .

Q. What role does polymorphism play in the compound’s physicochemical properties?

  • Methodological Answer : Polymorph screening via solvent-drop grinding or thermal gradient crystallization identifies stable forms. Differential scanning calorimetry (DSC) and PXRD distinguish polymorphs. For instance, Form I (melting point 160–162°C) may exhibit higher aqueous solubility than Form II (180–182°C), impacting bioavailability .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) stability assays are conducted at 37°C. LC-MS/MS monitors degradation products (e.g., hydrolysis of the propanoic acid side chain). Stability in plasma is assessed via incubation with human serum albumin (HSA) to study protein binding .

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